molecular formula C22H22FN3O3S2 B2940196 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide CAS No. 922853-64-3

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide

Cat. No.: B2940196
CAS No.: 922853-64-3
M. Wt: 459.55
InChI Key: OCHBBLWBYHOBRH-UHFFFAOYSA-N
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Description

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It is a promising drug candidate for the treatment of various types of cancer, including melanoma, non-small cell lung cancer, and renal cell carcinoma.

Scientific Research Applications

DNA Binding and Staining Applications

Compounds like Hoechst 33258, a synthetic dye known for its ability to bind to the minor groove of double-stranded B-DNA, serve as models for designing drugs based on minor groove binding mechanisms. This family of compounds, including Hoechst analogs, are utilized in cell biology for staining chromosomes and analyzing DNA content, demonstrating the utility of such compounds in both research and clinical settings (Issar & Kakkar, 2013).

Antimicrobial and Antitumor Activity

Benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial and antitumor effects. These compounds are integral in medicinal chemistry due to their potential in drug design and development, offering a starting point for creating new therapeutic agents (Sumit, Kumar, & Mishra, 2020).

Synthetic Methodologies

Research on the synthesis of complex molecules like 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain pharmaceuticals, illustrates the ongoing development of more efficient and practical synthetic routes. These advancements in organic synthesis are crucial for the large-scale production of pharmaceuticals and highlight the importance of chemical research in improving drug accessibility (Qiu et al., 2009).

Optoelectronic Material Development

Quinazoline and pyrimidine derivatives are explored for their applications in creating novel optoelectronic materials. The integration of these heterocyclic compounds into π-extended conjugated systems has shown significant promise for fabricating materials used in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells, indicating the interdisciplinary nature of chemical research spanning from medicinal applications to materials science (Lipunova et al., 2018).

Properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3S2/c1-26(18-4-2-3-5-18)31(28,29)19-12-8-16(9-13-19)21(27)25-22-24-20(14-30-22)15-6-10-17(23)11-7-15/h6-14,18H,2-5H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHBBLWBYHOBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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